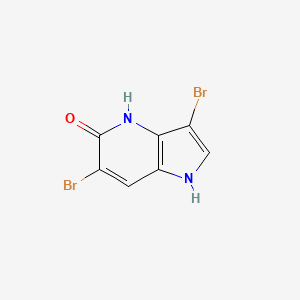
(4R)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol
Vue d'ensemble
Description
“(4R)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol” is a chemical compound with the CAS Number: 1270293-73-6. It has a molecular weight of 186.16 and its IUPAC name is ®-6,8-difluorochroman-4-ol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8F2O2/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5/h3-4,8,12H,1-2H2/t8-/m1/s1 . This code provides a specific description of the molecule’s structure, including the positions of the fluorine atoms and the hydroxyl group.Physical and Chemical Properties Analysis
This compound is a powder with a purity of 95%. It has a storage temperature of 4 degrees Celsius .Applications De Recherche Scientifique
Benzopyran Derivatives in Fungi
- A study by Yang et al. (2020) investigated benzopyran derivatives, including variants of 3,4-dihydro-2H-1-benzopyran-4-ol, in the mangrove endophytic fungus Penicillium citrinum QJF‐22. They determined the structures and configurations of these compounds through spectroscopic data and X-ray diffraction, highlighting their significance in natural product chemistry (Yang et al., 2020).
Antihypertensive Activity
- Evans et al. (1983) explored the antihypertensive activity of 6,7-disubstituted trans-4-amino-3,4-dihydro-2H-1-benzopyran-3-ols, demonstrating their potential in managing hypertension (Evans et al., 1983).
Antibacterial Properties
- A 2016 study by Zheng et al. focused on a new benzopyran derivative from the mangrove-derived fungus Penicillium citrinum, evaluating its antibacterial activities, particularly against Bacillus subtilis and Bacillus cereus (Zheng et al., 2016).
Vasodilatory Activity
- Cho et al. (1996) investigated benzopyran derivatives for their selective coronary vasodilatory activity, highlighting the importance of these compounds in cardiovascular research (Cho et al., 1996).
Crystallographic Analysis
- Research by Quinn and Rae (1981) presented a crystallographic analysis of benzopyran derivatives, contributing to a deeper understanding of their molecular structure (Quinn & Rae, 1981).
Synthesis Methods
- A paper by Florence et al. (2009) explored the synthesis of diversely substituted benzopyrans, examining their potential as potassium channel openers (Florence et al., 2009).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
(4R)-6,8-difluoro-3,4-dihydro-2H-chromen-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5/h3-4,8,12H,1-2H2/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYJSJWWXNXVNN-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1O)C=C(C=C2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C([C@@H]1O)C=C(C=C2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanol](/img/structure/B1430262.png)

![5,6-Dimethyl-10-phenyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one; ethanol](/img/structure/B1430266.png)

![2-Oxo-1-azatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-triene-7-sulfonyl chloride](/img/structure/B1430272.png)
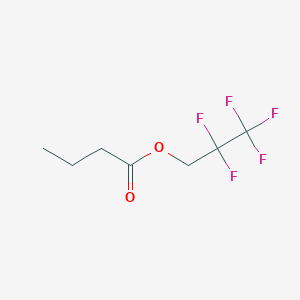
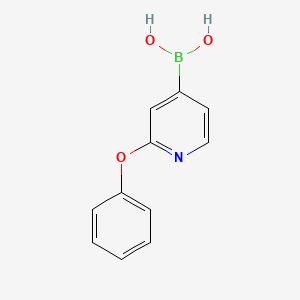
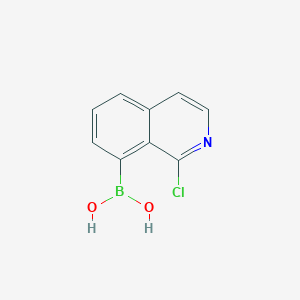
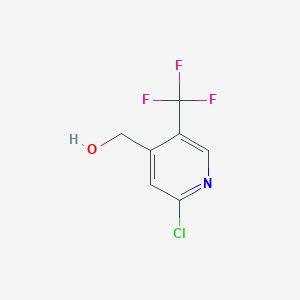
carbohydrazide](/img/structure/B1430279.png)
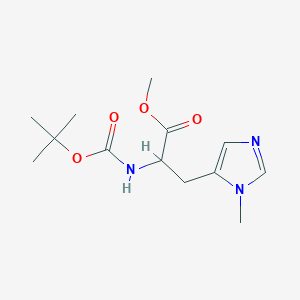

![Methyl 3-iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1430283.png)
